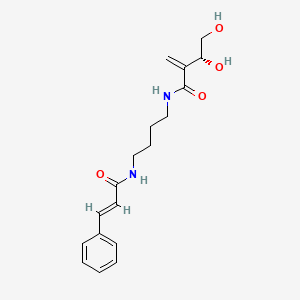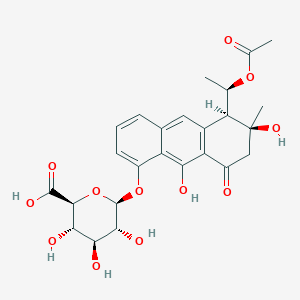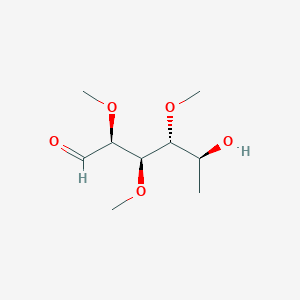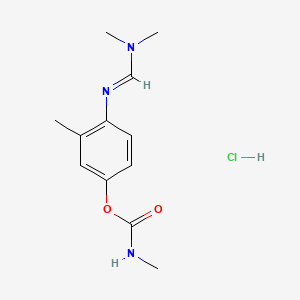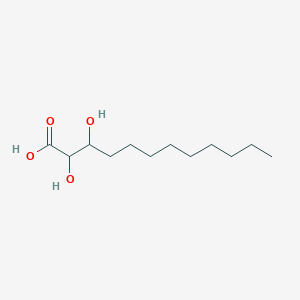
2,3-Dihydroxydodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxydodecanoic acid is a dihydroxy monocarboxylic acid that is dodecanoic acid (lauric acid) in which a hydrogen at position 2 and a hydrogen at position 3 have each been replaced by a hydroxy group. It is a dihydroxy monocarboxylic acid and a medium-chain fatty acid. It is a conjugate acid of a 2,3-dihydroxydodecanoate.
Wissenschaftliche Forschungsanwendungen
Bioactivity and Antimicrobial Applications
2,3-Dihydroxydodecanoic acid has been identified as a component of royal jelly, with potential antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi. This compound, along with other fatty acid derivatives, shows interesting bioactivity, which could have implications for health and medicine (Melliou & Chinou, 2005).
Biosynthesis and Chemical Recycling
The compound plays a role in the biosynthesis of medium-chain-length polyhydroxyalkanoate (PHA), a biodegradable polymer. Utilizing 2-alkenoic acids, including 2,3-Dihydroxydodecanoic acid, as recyclable carbon sources in metabolically engineered Escherichia coli demonstrates a novel approach for chemical recycling and sustainable material production (Sato et al., 2012).
Role in Energy Homeostasis
In a study involving Escherichia coli, the metabolite 3-Hydroxydecanoic acid, closely related to 2,3-Dihydroxydodecanoic acid, was found to be significant in the production of energy molecules like 3-hydroxydecanoic acid. This study underscores the compound's potential role in metabolic pathways and energy homeostasis (Zheng et al., 2004).
Applications in Clinical and Pharmaceutical Fields
Polyhydroxyalkanonate, which includes derivatives like 2,3-Dihydroxydodecanoic acid, is used in clinical and pharmaceutical fields due to its biodegradability and biocompatibility. Its applications include drug delivery systems, tissue engineering, and regenerative medicine, demonstrating the broad potential of this compound (Ueda & Tabata, 2003).
Potential in Agriculture, Pharmacy, and Cosmetic Industries
Some hydroxy fatty acids, including monohydroxy tetradecanoic acid isomers related to 2,3-Dihydroxydodecanoic acid, exhibit significant antiurease, antielastase, and antioxidant activities. These properties suggest potential applications in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).
Industrial and Food Applications
In industrial applications, 2,3-Dihydroxydodecanoic acid derivatives can be deoxygenated to produce secondary alcohols and alkanes, which are valuable as flavoring agents in food and perfume industries, or as diesel and jet fuels (Mensah et al., 2020).
Eigenschaften
Produktname |
2,3-Dihydroxydodecanoic acid |
|---|---|
Molekularformel |
C12H24O4 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2,3-dihydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-9-10(13)11(14)12(15)16/h10-11,13-14H,2-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
JJIJQULYODNGKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C(C(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCCC(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B1262125.png)
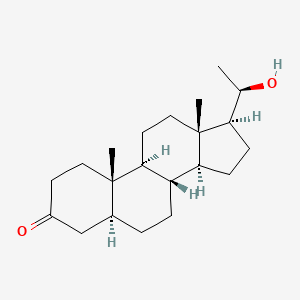

![methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate](/img/structure/B1262129.png)


![(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1262133.png)

